molecular formula C18H22N4O3 B6488894 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-08-8

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6488894
CAS No.: 942006-08-8
M. Wt: 342.4 g/mol
InChI Key: IJZGVLWVLYLUDW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic hydantoin core. The 8-methyl group and the 3-substituted 2-(2,3-dihydroindol-1-yl)-2-oxoethyl side chain distinguish it from other derivatives (Figure 1). The dihydroindole moiety may enhance binding to biological targets, such as HIF prolyl hydroxylases, by mimicking natural substrates .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-10-7-18(8-11-20)16(24)22(17(25)19-18)12-15(23)21-9-6-13-4-2-3-5-14(13)21/h2-5H,6-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZGVLWVLYLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to their various biological activities. The specific changes resulting from this interaction would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of activities associated with indole derivatives, it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Result of Action

Given the various biological activities associated with indole derivatives, the effects could range from modulation of enzyme activity to alteration of cell signaling pathways, among others.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Purity (%) Key Applications/Notes
Target Compound: 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-8-methyl derivative 3: 2-(Dihydroindolyl)-oxoethyl; 8: Methyl 347.38 N/A N/A Potential HIF inhibition
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (4b) 8: Methyl 183.21 35 95 Base structure; no 3-substituent
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: Benzyl 259.31 Quant. >95 Hydrogenolysis precursor for core synthesis
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8: Acetyl 211.22 N/A N/A Demonstrates acetyl-group tolerance
3-Ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl 3: Ethyl; 1: Isopentyl 268.72 (free base) 66 >90 Antimalarial activity evaluated
8-Phenyl-3-(propylpiperazinyl) derivatives (13, 14) 8: Phenyl; 3: Propylpiperazine ~450–480 (estimated) N/A N/A Pharmacological profiling for CNS targets

Challenges and Limitations

  • Solubility : The target compound’s dihydroindole group may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for in vivo studies .

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